molecular formula C22H21NO2 B5648022 N-(4-ethoxyphenyl)-2,2-diphenylacetamide CAS No. 23105-48-8

N-(4-ethoxyphenyl)-2,2-diphenylacetamide

Cat. No.: B5648022
CAS No.: 23105-48-8
M. Wt: 331.4 g/mol
InChI Key: RLAXCXJIKFKPIP-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2,2-diphenylacetamide is a chemical compound known for its diverse applications in medicinal chemistry and pharmacology. It is structurally characterized by an ethoxy group attached to a phenyl ring, which is further connected to a diphenylacetamide moiety. This compound has garnered attention due to its potential therapeutic properties and its role as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-2,2-diphenylacetamide typically involves the reaction of 4-ethoxyaniline with diphenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance the efficiency and yield of the product. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Solvent recovery and recycling are also implemented to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(4-ethoxyphenyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The amide group can be reduced to an amine under catalytic hydrogenation conditions.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

    Oxidation: 4-hydroxyphenyl-2,2-diphenylacetamide.

    Reduction: N-(4-ethoxyphenyl)-2,2-diphenylamine.

    Substitution: N-(4-nitrophenyl)-2,2-diphenylacetamide or N-(4-chlorophenyl)-2,2-diphenylacetamide.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its analgesic and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent for pain management.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

N-(4-ethoxyphenyl)-2,2-diphenylacetamide can be compared with other similar compounds such as:

    Phenacetin: Both compounds share a similar structural framework, but this compound has additional diphenyl groups, which may enhance its pharmacological properties.

    Acetaminophen: While acetaminophen is a widely used analgesic, this compound offers a different mechanism of action and potentially fewer side effects.

Uniqueness: The presence of the diphenylacetamide moiety in this compound distinguishes it from other analgesics, potentially offering unique therapeutic benefits and a different safety profile.

Comparison with Similar Compounds

  • Phenacetin
  • Acetaminophen
  • N-(4-methoxyphenyl)-2,2-diphenylacetamide

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-2-25-20-15-13-19(14-16-20)23-22(24)21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16,21H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAXCXJIKFKPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23105-48-8
Record name 2,2-DIPHENYL-4'-ETHOXYACETANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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